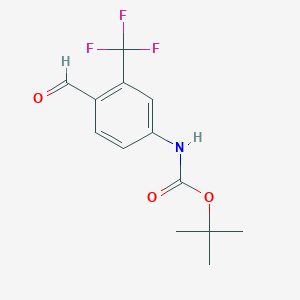

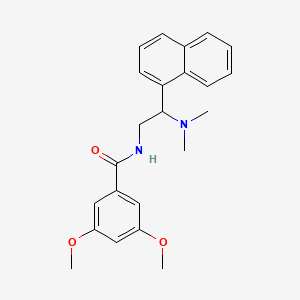

![molecular formula C19H13BrN6O3 B2406679 1-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-phenyl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione CAS No. 1251629-38-5](/img/structure/B2406679.png)

1-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-phenyl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a triazole-pyrimidine hybrid . Triazoles are nitrogenous heterocyclic compounds that have a molecular formula of C2H3N3 . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Synthesis Analysis

A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis involved a stirred solution of substituted aldehyde, ethyl acetoacetate, and urea in ethanol, treated with concentrated hydrochloric acid and heated to reflux .Molecular Structure Analysis

Triazole compounds contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are capable of accommodating a broad range of substituents (electrophiles and nucleophiles) around the core structures .Chemical Reactions Analysis

The triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties . Among the synthesized compounds, some showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .Physical and Chemical Properties Analysis

Triazoles are planar and aromatic . They are highly soluble in water . In aqueous solution, triazoles tautomerize to their 2H-isomer with a 1H/2H ratio of ≈1:2 .科学的研究の応用

Synthesis and Biological Activity

- A study by Dürüst et al. (2012) discussed the synthesis and anti-protozoal activity of novel dihydropyrrolo[3,4-d][1,2,3]triazoles, including derivatives similar to the compound . These compounds exhibited anti-protozoal and anti-cancer activities (Dürüst et al., 2012).

Chemical Properties and Reactions

- A study focused on the oxidation of 1,3,5-trisubstituted pyrazolines using a similar compound as an oxidizing agent. This reaction occurred under mild conditions, demonstrating the compound's utility in chemical synthesis (Zolfigol et al., 2006).

Antimicrobial and Antifungal Applications

- Research by Holota et al. (2020) explored the antimicrobial activity of compounds derived from interactions involving 1,2,4-triazole-3(5)-thiol and derivatives like the compound of interest. These compounds were tested against various bacteria and yeasts, showing significant antimicrobial properties (Holota et al., 2020).

Antileishmanial Activity

- A study by Ustabaş et al. (2020) synthesized a compound with a structure containing 1,3,4-oxadiazoles and 1,2,4-triazole heterocyclic rings, similar to the compound . The synthesized compound showed significant antileishmanial activity (Ustabaş et al., 2020).

Inhibitory Mechanisms

- Jiang and Hansen (2011) studied sixteen disubstituted 1,2,3-triazoles, similar to the compound , as inhibitors against caspase-3. The study found two potent inhibitors demonstrating the potential of such compounds in inhibitory mechanisms (Jiang & Hansen, 2011).

作用機序

Target of Action

Triazole compounds, which this compound is a part of, are known to bind with a variety of enzymes and receptors in the biological system . They show versatile biological activities due to their ability to form a variety of non-covalent bonds with enzymes and receptors .

Mode of Action

They are capable of inhibiting both AChE and BuChE activities , which suggests that they may interfere with neurotransmission in the nervous system.

Biochemical Pathways

Triazole compounds are known to have broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science . This suggests that they may interact with a wide range of biochemical pathways.

Pharmacokinetics

Triazole compounds are known for their low multidrug resistance, low toxicity, high bioavailability, and stability in both acidic and basic conditions . These properties suggest that this compound may have good bioavailability and a favorable pharmacokinetic profile.

Result of Action

Given the broad biological activities of triazole compounds , it can be inferred that this compound may have a wide range of effects at the molecular and cellular level.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its targets. Triazole compounds are known for their stability in both acidic and basic conditions , suggesting that this compound may be stable across a range of environmental conditions.

特性

IUPAC Name |

3-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-phenyl-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13BrN6O3/c20-12-6-4-5-11(9-12)17-21-14(29-23-17)10-25-16-15(22-24-25)18(27)26(19(16)28)13-7-2-1-3-8-13/h1-9,15-16H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKYGBRBUGZDWPM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC4=NC(=NO4)C5=CC(=CC=C5)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13BrN6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

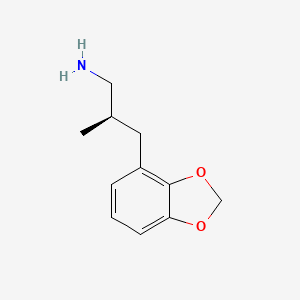

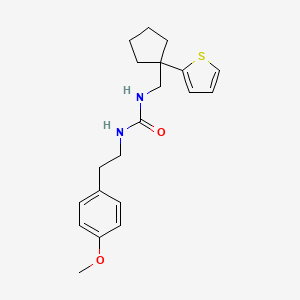

![2-[(4-Aminophenyl)sulfanyl]-5-chlorobenzonitrile](/img/structure/B2406600.png)

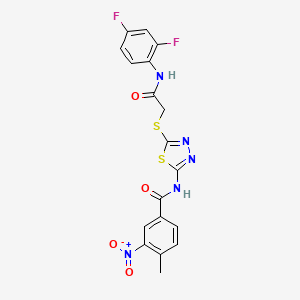

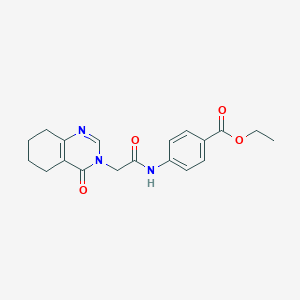

![1-{2-[(4-benzyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}piperidine-4-carboxylic acid](/img/structure/B2406601.png)

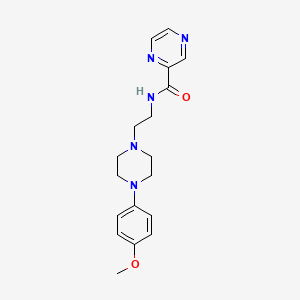

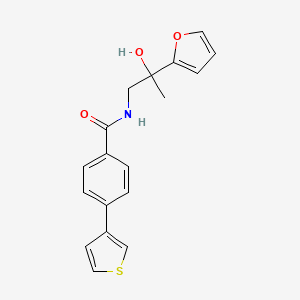

![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2406603.png)

![3-Fluoropropyl 4-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylphenyl ether](/img/structure/B2406610.png)

![6-methyl-4-oxo-N-(4-(trifluoromethoxy)benzyl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2406617.png)

![N-{1-azabicyclo[2.2.2]octan-3-yl}-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2406618.png)